5-Phenoxy-1,6-naphthyridine
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Overview
Description
5-Phenoxy-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, with a phenoxy group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxy-1,6-naphthyridine typically involves the reaction of 5-bromo-1,6-naphthyridine with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxy-1,6-naphthyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like potassium carbonate.
Major Products Formed:
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
5-Phenoxy-1,6-naphthyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Phenoxy-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal cellular processes. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1,6-Naphthyridine: The parent compound without the phenoxy group.
5-Amino-1,6-naphthyridine: A derivative with an amino group at the 5-position.
5-Methyl-1,6-naphthyridine: A derivative with a methyl group at the 5-position.
Comparison: 5-Phenoxy-1,6-naphthyridine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and specific interactions with biological targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-phenoxy-1,6-naphthyridine |
InChI |
InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)17-14-12-7-4-9-15-13(12)8-10-16-14/h1-10H |
InChI Key |
AUMPBTPOOQETQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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